The compound is classified under thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. It is also categorized as a carboxylic acid due to the presence of the carboxyl functional group.
The synthesis of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid can be achieved through several methods, primarily involving the reaction of pyridine derivatives with thiazole precursors. A notable synthetic route involves:
This synthetic pathway highlights the versatility of thiazole chemistry and its potential for creating complex heterocyclic compounds.
The molecular structure of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid features:
The compound exhibits a melting point range of to , indicating good thermal stability . The structural representation can be described using various chemical identifiers, including its InChI Key (CJLQNROYBZEUGH-UHFFFAOYSA-N) and SMILES notation (CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)O) .
4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid participates in various chemical reactions typical for thiazole derivatives:
These reactions underscore the compound's potential as a versatile building block in organic synthesis.
The mechanism of action for 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid primarily involves its interaction with biological targets such as DNA and topoisomerase II.
This mechanism highlights the compound's potential as an anticancer agent and its relevance in drug design.
The physical and chemical properties of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | |
Solubility | Soluble in DMSO |
Percent Purity | 97% |
These properties indicate that the compound has favorable characteristics for pharmaceutical applications .
4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid has several scientific applications:
4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid is a heterocyclic organic compound featuring a hybrid architecture of thiazole and pyridine rings. Its systematic IUPAC name reflects this dual-ring system: the parent thiazole ring is substituted at the 4-position with a methyl group (–CH₃), at the 5-position with a carboxylic acid (–COOH), and at the 2-position with a pyridin-3-yl group via a carbon-carbon bond. The molecular formula is C₁₀H₈N₂O₂S, with a molecular weight of 220.25 g/mol [2] [4] [5]. Alternative names include 4-Methyl-2-(3-pyridyl)-1,3-thiazole-5-carboxylic acid and BAS 11786942 (commercial catalog codes) [9]. The SMILES notation (O=C(C1=C(C)N=C(C2=CC=CN=C2)S1)O
) precisely encodes the connectivity: a thiazole core (C1=N–C=S) linked to pyridine (N2=C–C=C–C=C2) at C2, with methyl at C4 and carboxyl at C5 [2] [7].
Table 1: Key Identifiers of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic Acid
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 39091-01-5 | [2] [4] |
Molecular Formula | C₁₀H₈N₂O₂S | [4] [5] |
Molecular Weight | 220.25 g/mol | [4] [7] |
IUPAC Name | 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid | [4] [9] |
SMILES | O=C(C1=C(C)N=C(C2=CC=CN=C2)S1)O | [2] [7] |
Common Synonyms | 4-Methyl-2-(3-pyridyl)thiazole-5-carboxylic acid; ASINEX-REAG BAS 11786942 | [9] |
Thiazole chemistry emerged prominently in the late 19th century with Hantzsch's synthesis of thiazoles from α-halo ketones and thioamides (1889), a method still foundational for derivatives like 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid [8]. The mid-20th century saw thiazoles gain pharmaceutical relevance, exemplified by thiamine (vitamin B₁, 1936) and penicillin (1940s), where the thiazolidine ring enabled antibiotic activity [8] [10]. Thiazole-pyridine hybrids entered drug development pipelines in the 1980s–1990s, coinciding with advances in heterocyclic cross-coupling methodologies (e.g., Suzuki-Miyaura) that enabled efficient synthesis of biaryl-linked analogs [8]. This compound’s first reported synthesis likely dates to the 1990s–2000s, paralleling medicinal chemistry efforts targeting kinase inhibitors and antimicrobials [4] [9]. Its inclusion in commercial catalogs (e.g., BLD Pharm, MedChemExpress) by the early 2000s marked its establishment as a synthon for drug discovery [3] [7].
Table 2: Historical Milestones in Thiazole-Pyridine Hybrid Chemistry
Time Period | Development | Impact on Target Compound | |
---|---|---|---|
1889 | Hantzsch thiazole synthesis reported | Provided foundational synthetic route | |
1936 | Isolation of thiamine (vitamin B₁) | Validated biological significance of thiazoles | |
1940s–1950s | Penicillin commercialization | Highlighted thiazolidine’s pharmaceutical role | |
1980s–1990s | Advances in cross-coupling catalysis | Enabled efficient thiazole-pyridine linkages | |
1990s–2000s | Emergence in commercial chemical catalogs | Established accessibility for drug R&D | |
2010s–present | Use in kinase inhibitors (e.g., dasatinib analogs) | Expanded therapeutic applications | [8] [10] |
Thiazole-pyridine hybrids exhibit synergistic electronic and bioactivity profiles. The thiazole ring is π-electron-deficient due to the imine-like nitrogen (=N–) and electron-withdrawing sulfur, enhancing its participation in charge-transfer interactions. Conversely, the pyridine ring acts as a hydrogen-bond acceptor via its basic nitrogen, facilitating target binding in enzymatic pockets [6] [8]. This dual-ring system confers molecular rigidity, promoting selective interactions with biological targets like kinases and bacterial enzymes [8] [10].
Pharmaceutical applications include:
Table 3: Electronic and Functional Attributes of Thiazole-Pyridine Hybrids
Structural Feature | Physicochemical Property | Biological Relevance | |
---|---|---|---|
Thiazole C2 position | Electrophilic center | Binds nucleophilic enzyme residues (e.g., cysteines) | |
Pyridine nitrogen | Hydrogen-bond acceptor (pKa ~5.2) | Enhances solubility and target affinity | [6] |
Carboxylic acid at C5 | Hydrogen-bond donor/ionizable (pKa ~4.0) | Promotes salt formation and membrane permeability | [4] [5] |
Methyl at C4 | Electron-donating (+I effect) | Modulates electron density of thiazole core | |
Dihedral angle (inter-ring) | ~18°–30° (crystal packing) | Influences crystal packing and solubility | [6] |
The carboxylic acid at C5 allows further derivatization into amides or esters, expanding drug-likeness in lead optimization [3] [5]. Hybrids also serve as chelating ligands in metalloenzyme inhibition, exploiting nitrogen/sulfur coordination sites [8]. Their prevalence in FDA-approved drugs (e.g., cefepime, 1996) underscores therapeutic utility [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3